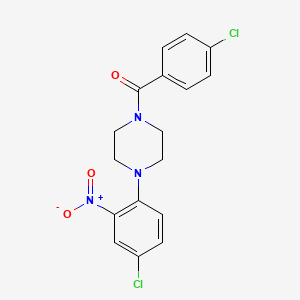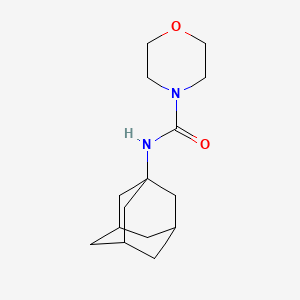![molecular formula C15H20N2O3 B4968615 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide, also known as CPPB, is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is a member of the opioid receptor family and plays a crucial role in regulating pain, anxiety, and stress responses. CPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the modulation of pain, anxiety, and stress responses. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ peptide, produces anxiogenic and pronociceptive effects. The blockade of the NOP receptor by 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide produces anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has been shown to produce anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential analgesic effects in chronic pain conditions. The biochemical and physiological effects of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide are mediated by its selective blockade of the NOP receptor.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a potent and selective antagonist of the NOP receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. However, there are some limitations to its use in lab experiments. 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide is a relatively new compound, and its long-term safety and efficacy have not been fully established. Also, the selectivity of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide for the NOP receptor may be affected by the presence of other opioid receptors.
Orientations Futures
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to establish its long-term safety and efficacy in humans. Also, the development of more selective and potent NOP receptor antagonists may provide new therapeutic options for the treatment of pain, anxiety, and stress-related disorders.
Méthodes De Synthèse
The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide involves the reaction of 3-amino-N-(3-methoxypropyl)benzamide with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the cyclopropane ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential analgesic effects in chronic pain conditions.
Propriétés
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-(3-methoxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-9-3-8-16-14(18)12-4-2-5-13(10-12)17-15(19)11-6-7-11/h2,4-5,10-11H,3,6-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACPRACQQMHPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)
![N-(4-acetylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4968552.png)
![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)

![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968590.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)
